molecular formula C23H18N4O4 B11564146 2-[(Naphthalen-2-YL)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

2-[(Naphthalen-2-YL)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11564146
M. Wt: 414.4 g/mol
InChI Key: DSTXOODTVCBVMS-AFUMVMLFSA-N
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Description

2-[(Naphthalen-2-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that features a naphthalene ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

2-[(Naphthalen-2-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-2-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its combination of a naphthalene ring, a furan ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C23H18N4O4/c28-23(15-24-19-8-5-16-3-1-2-4-18(16)13-19)26-25-14-21-11-12-22(31-21)17-6-9-20(10-7-17)27(29)30/h1-14,24H,15H2,(H,26,28)/b25-14+

InChI Key

DSTXOODTVCBVMS-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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